2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1252793-57-9
VCID: VC0058816
InChI: InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2
Molecular Formula: C15H21BO2
Molecular Weight: 244.141

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1252793-57-9

Cat. No.: VC0058816

Molecular Formula: C15H21BO2

Molecular Weight: 244.141

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1252793-57-9

Specification

CAS No. 1252793-57-9
Molecular Formula C15H21BO2
Molecular Weight 244.141
IUPAC Name 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3
Standard InChI Key DYTLGZWBDATBAZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2

Introduction

2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is used as a building block in the synthesis of complex organic molecules due to its ability to form carbon-carbon bonds efficiently.

Synonyms and Identifiers

IdentifierValue
PubChem CID24208876
CAS Number608534-44-7
Molecular FormulaC15_{15}H21_{21}BO2_{2}
Molecular Weight244.14 g/mol
InChIInChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,9-10H2,1-4H3
InChIKeyYRTKSYXHFWUPAZ-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a halogenated indane derivative with a boronic acid precursor in the presence of a base. This process is often followed by esterification with pinacol to form the stable pinacol ester.

Applications

This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and materials science applications.

Research Findings

Research involving boronic acid derivatives like 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focuses on optimizing reaction conditions for efficient coupling reactions. Studies often explore the effects of different catalysts, bases, and solvents on reaction yields and selectivity.

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